molecular formula C8H8ClNO B8186526 (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine

(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B8186526
M. Wt: 169.61 g/mol
InChI Key: YAWYQNCCQCICHI-ZETCQYMHSA-N
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Description

(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring, with a chlorine atom and an amine group attached to it. The (3R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsThe amine group can be introduced via reductive amination using reagents such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and improved safety. The choice of solvents, catalysts, and purification techniques would be tailored to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate for the development of drugs targeting neurological and inflammatory diseases.

    Industry: It finds applications in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular responses. The exact pathways and targets depend on the specific context of its application, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine: The enantiomer of the compound with different spatial arrangement.

    5-Chloro-2,3-dihydro-1-benzofuran-3-amine: Lacks the chiral center, resulting in different properties.

    5-Bromo-2,3-dihydro-1-benzofuran-3-amine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(3R)-5-chloro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWYQNCCQCICHI-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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